REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:14]=[CH:13][S:12][C:4]=2[N:5]=[C:6]([S:8]([CH3:11])(=[O:10])=[O:9])[N:7]=1>C(O)C>[CH3:11][S:8]([C:6]1[N:7]=[CH:2][C:3]2[CH:14]=[CH:13][S:12][C:4]=2[N:5]=1)(=[O:9])=[O:10]
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Name
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|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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ClC=1C2=C(N=C(N1)S(=O)(=O)C)SC=C2
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was bubbled for 5 minutes
|
Duration
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5 min
|
Type
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ADDITION
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Details
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To this solution was added 10% palladium on activated charcoal (15 g)
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Type
|
CUSTOM
|
Details
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To the resulting mixture was bubbled hydrogen gas over night
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Type
|
FILTRATION
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Details
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The reaction mixture was filtered through Celite
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1N=CC2=C(N1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |